2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzoxazole moiety, a hydroxyphenyl group, and a dinitrophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol typically involves the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of the benzoxazole derivative with a hydroxyphenyl compound, often using a base such as sodium hydroxide.
Formation of the Dinitrophenol Structure: The final step involves nitration of the phenol group using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its benzoxazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits enzyme activity, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(chloromethyl)-1H-benzo[d]imidazole and 2-phenyl benzoxazole.
Dinitrophenol Compounds: Compounds like 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of a benzoxazole moiety with a dinitrophenol structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H16N4O7 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C22H16N4O7/c1-2-12-3-6-20-17(7-12)24-22(33-20)16-9-14(4-5-19(16)27)23-11-13-8-15(25(29)30)10-18(21(13)28)26(31)32/h3-11,27-28H,2H2,1H3 |
InChI Key |
HTOIHDNUQHVOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.